

In-Depth Technical Guide on the Solubility of N-cyclohexanecarbonylpentadecylamine in Organic Solvents

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Compound of Interest

Compound Name: N-cyclohexanecarbonylpentadecylamine

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Abstract

This technical guide provides a comprehensive overview of the solubility of **N-cyclohexanecarbonylpentadecylamine**, a significant selective inhibitor of acid amidase. Given the limited availability of specific quantitative solubility data for this compound, this document synthesizes information on its known solubility in ethanol, extrapolates its likely solubility profile in other common organic solvents based on the behavior of structurally analogous long-chain amides, and furnishes a detailed experimental protocol for precise solubility determination. This guide aims to be an essential resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction

N-cyclohexanecarbonylpentadecylamine, also known as N-pentadecylcyclohexanecarboxamide, is a molecule of interest due to its selective inhibition of the acid amidase that hydrolyzes N-acylethanolamines, without significantly affecting fatty acid amide hydrolase (FAAH).^{[1][2][3]} This selectivity makes it a valuable tool in biochemical

research to differentiate the activity of these two enzymes and to explore the physiological roles of N-acylethanolamines.[2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings, including for its synthesis, purification, and administration in in-vitro and in-vivo studies.

The molecular structure of **N-cyclohexanecarbonylpentadecylamine**, featuring a long pentadecyl alkyl chain and a cyclohexanecarbonyl group, confers a largely nonpolar character to the molecule. The presence of the amide functional group, however, introduces a polar moiety capable of acting as both a hydrogen bond donor and acceptor.[4] This amphipathic nature suggests a varied solubility profile across different organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of **N-cyclohexanecarbonylpentadecylamine** is provided in the table below.

Property	Value	Source
IUPAC Name	N-pentadecylcyclohexanecarboxamide	PubChem[5]
Molecular Formula	C ₂₂ H ₄₃ NO	PubChem[5]
Molecular Weight	337.6 g/mol	PubChem[5]
XLogP3	8.8	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	1	PubChem[5]

Solubility Profile

Quantitative Solubility Data

Specific quantitative solubility data for **N-cyclohexanecarbonylpentadecylamine** in a wide range of organic solvents is scarce in publicly available literature. The most definitive data point found is its solubility in ethanol.

Table 1: Quantitative Solubility of **N-cyclohexanecarbonylpentadecylamine**

Solvent	Solubility	Temperature
Ethanol	2 mg/mL	Not Specified

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like" and the solubility characteristics of other long-chain fatty acid amides, a qualitative to semi-quantitative solubility profile for **N-cyclohexanecarbonylpentadecylamine** can be predicted. The long, nonpolar pentadecyl chain and the cyclohexane ring are expected to dominate the solubility behavior, favoring dissolution in nonpolar and moderately polar aprotic solvents. The polar amide group will contribute to some solubility in more polar solvents.

Table 2: Predicted Solubility of **N-cyclohexanecarbonylpentadecylamine** in Various Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Aprotic	Hexane, Cyclohexane	Moderate to High	The long alkyl chain and cyclohexane ring will have strong van der Waals interactions with these solvents.
Halogenated	Dichloromethane, Chloroform	High	These solvents are effective at dissolving a wide range of organic compounds, including those with long alkyl chains. ^[6]
Aromatic	Toluene, Benzene	Moderate to High	The nonpolar character of these solvents will facilitate the dissolution of the hydrophobic parts of the molecule.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	The ether functionality can interact with the amide group, while the overall nonpolar nature of the solvent is compatible with the alkyl chain.
Ketones	Acetone, Methyl Ethyl Ketone	Low to Moderate	The polarity of the ketone may be less compatible with the long alkyl chain, but some interaction with the amide group is possible.

Esters	Ethyl Acetate	Low to Moderate	Similar to ketones, the balance of polarity may limit high solubility.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Low to Moderate	While these are strong solvents, the high polarity may not be optimal for solvating the long hydrophobic tail. Some long-chain amides show solubility in DMSO. [6]
Polar Protic	Methanol, Isopropanol	Low	The extensive hydrogen bonding network of alcohols may be disrupted by the large nonpolar moiety, leading to lower solubility compared to ethanol.
Aqueous	Water	Insoluble	The large, hydrophobic nature of the molecule will prevent significant dissolution in water.

Disclaimer: The predicted solubility is an estimation based on chemical principles and data from analogous compounds. Experimental verification is strongly recommended for any application.

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique.

Objective

To quantitatively determine the thermodynamic solubility of **N-cyclohexanecarbonylpentadecylamine** in a selection of organic solvents at a controlled temperature.

Materials and Equipment

- **N-cyclohexanecarbonylpentadecylamine** (solid)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (readable to at least 0.1 mg)
- Thermostatic shaker or incubator
- Glass vials with PTFE-lined screw caps
- Volumetric flasks
- Pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- Evaporating dishes or pre-weighed vials
- Drying oven or vacuum desiccator

Methodology

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **N-cyclohexanecarbonylpentadecylamine** to a series of vials.
 - To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.
 - Ensure there is a visible excess of undissolved solid to confirm that the resulting solution will be saturated.

- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pipette.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
- Solvent Evaporation:
 - Place the evaporating dishes containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator or a rotary evaporator to remove the solvent.
- Gravimetric Analysis:
 - Once the solvent is completely evaporated, allow the evaporating dishes to cool to room temperature in a desiccator.
 - Weigh the evaporating dish containing the dried solute residue on an analytical balance.
 - Repeat the drying and weighing steps until a constant weight is achieved.

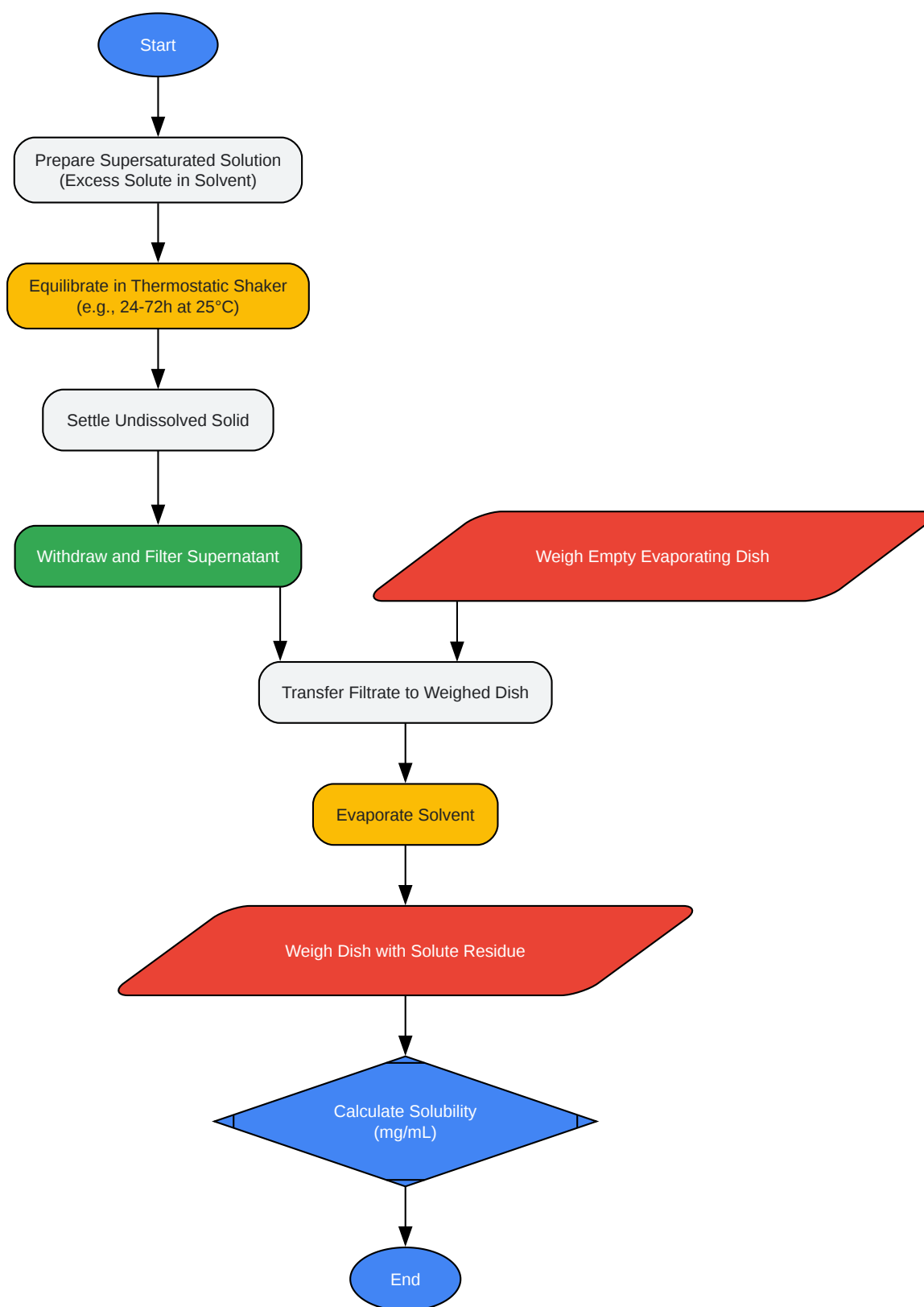
Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate collected

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of **N-cyclohexanecarbonylpentadecylamine**.



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Isothermal Shake-Flask Experimental Workflow

Conclusion

While comprehensive quantitative solubility data for **N-cyclohexanecarbonylpentadecylamine** in a wide array of organic solvents remains to be fully elucidated in the scientific literature, this guide provides a foundational understanding based on its known solubility in ethanol and predictions derived from its chemical structure. The detailed isothermal shake-flask protocol presented offers a standardized and reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. Such empirical data is invaluable for advancing research where this selective inhibitor is a key molecular tool.

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